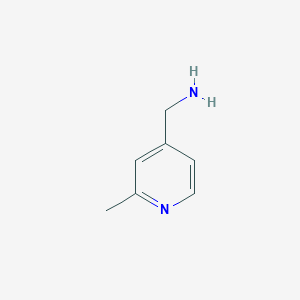

(2-Methylpyridin-4-yl)methanamine

Descripción general

Descripción

- Estas fibras sintéticas, cuando se liberan al medio ambiente, pueden persistir indefinidamente debido a su inherente no biodegradabilidad. Ciclolysal cambia esto al integrar innumerables puntos biodegradables en toda la matriz del plástico. Estos puntos actúan como fuentes de nutrientes para los microbios que ocurren naturalmente, permitiéndoles descomponer las fibras a tasas comparables a los materiales naturales como la lana .

Ciclolysal: es una solución basada en la naturaleza diseñada para abordar la contaminación por microfibras de plástico en los textiles.

Métodos De Preparación

- Ciclolysal se incorpora a las fibras sintéticas durante el proceso de extrusión por fusión. Se mezcla a fondo con el polímero base, formando puntos biodegradables dentro de la matriz de nylon. Estos puntos facilitan la descomposición y digestión microbiana de las fibras de Ciclolysal, produciendo elementos naturales esenciales .

Análisis De Reacciones Químicas

- Ciclolysal no experimenta reacciones químicas específicas en sí mismo; más bien, mejora la biodegradabilidad de las fibras sintéticas.

- Los reactivos y condiciones comunes no son directamente aplicables a Ciclolysal, ya que su función principal es facilitar la descomposición microbiana en el medio ambiente.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

(2-Methylpyridin-4-yl)methanamine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic compounds. This versatility is particularly valuable in the pharmaceutical industry for drug development.

Synthetic Routes

The synthesis typically involves the reaction of 2-methylpyridine with suitable amines or other reagents under controlled conditions to yield high-purity products. Common methods include:

- Condensation reactions : Reacting 2-methylpyridine with aldehydes or ketones.

- Reduction processes : Converting corresponding nitro or nitrile derivatives into amines.

Biological Research

Biochemical Pathways and Enzyme Interactions

In biological contexts, this compound is utilized to study enzyme interactions and biochemical pathways. It acts as a ligand in biochemical assays, allowing researchers to investigate the mechanisms of action of various enzymes and receptors.

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential, particularly in:

- Antifungal Agents : It has been incorporated into the synthesis of antifungal compounds targeting phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, demonstrating moderate antifungal activity.

- Oncology : Investigations are ongoing into its anti-carcinogenic properties, particularly through its presence in coffee products where it is formed during roasting from trigonelline.

Industrial Applications

Agrochemicals and Other Chemicals

this compound is also used in the production of agrochemicals and various industrial chemicals due to its reactivity and stability. Its applications extend to:

- Production of herbicides and pesticides , where it serves as an intermediate in synthesizing active ingredients.

- Chemical manufacturing , where it plays a role in creating specialty chemicals used across different industries.

Material Science

Intercalation Studies

In material science, this compound has been studied for its ability to intercalate within layered structures, such as zirconium 4-sulfophenylphosphonate. This property is significant for developing materials with enhanced properties for applications in non-linear optics and other advanced technologies.

Case Studies

| Study Focus | Methodology | Results |

|---|---|---|

| Antifungal Activity | Synthesis of N-(substituted pyridinyl)-1-methyl derivatives | Compounds exhibited over 50% inhibition against Gibberella zeae at 100 µg/mL concentration. |

| Anti-carcinogenic Properties | Investigation of methyl-pyridinium derivatives formed during coffee roasting | Currently under investigation; preliminary results indicate potential health benefits. |

| Material Science | Molecular simulation of intercalated compounds | Demonstrated potential for use in non-linear optics through calculated dipole moments. |

Mecanismo De Acción

- El mecanismo de Ciclolysal radica en sus puntos biodegradables. Cuando estas fibras mejoradas terminan en ambientes donde la biodegradación puede ocurrir naturalmente, los microbios se sienten atraídos por ellas. Estos microbios mineralizan las fibras, similar a como lo harían con fibras naturales como la lana .

Comparación Con Compuestos Similares

- Ciclolysal se destaca por su enfoque único para mejorar la biodegradabilidad en textiles sintéticos. A diferencia de otros aditivos, no altera significativamente las propiedades del textil.

- Los compuestos similares incluyen otros aditivos biodegradables utilizados en textiles, pero la efectividad y seguridad de Ciclolysal lo diferencian.

Actividad Biológica

(2-Methylpyridin-4-yl)methanamine, also known as 2-Methyl-4-pyridinylmethanamine, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by empirical data and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylpyridine with formaldehyde and hydrogen chloride to produce the dihydrochloride salt form. This compound serves as a crucial building block in the development of various pharmaceuticals and agrochemicals.

Biological Mechanisms

This compound exhibits its biological activity primarily through its interactions with specific enzymes and receptors. It can act as an inhibitor or activator , modulating various biochemical pathways. The pyridine ring structure enhances its binding affinity to molecular targets, influencing pathways related to cell signaling, metabolism, and neurotransmission.

1. Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit moderate antifungal properties against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. For example, synthesized compounds showed over 50% inhibition at concentrations of 100 µg/mL, indicating promising antifungal efficacy.

2. Antiproliferative Effects

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies report significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, certain derivatives demonstrated IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

3. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory potential. Studies indicate that it can inhibit the denaturation of proteins and reduce lipoxygenase activity, contributing to its therapeutic profile in inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antifungal Activity : A series of derivatives were synthesized and tested against Fusarium oxysporum, showing varying degrees of inhibition. Compounds with specific substitutions on the pyridine ring exhibited enhanced antifungal activity, suggesting structure-activity relationships that could guide future drug design.

- Cytotoxicity Assessment : In a comparative study involving multiple cancer cell lines, this compound derivatives were shown to selectively inhibit tumor growth while sparing non-transformed cells. This selectivity is crucial for developing less toxic cancer therapies .

Data Tables

Propiedades

IUPAC Name |

(2-methylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSGWPLRRPINQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607145 | |

| Record name | 1-(2-Methylpyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94413-70-4 | |

| Record name | 1-(2-Methylpyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.